2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde, trifluoromethyl iodide, and appropriate pyrimidine precursors.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the iodo or trifluoromethyl groups under specific conditions.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the methoxyphenyl group.
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom.
2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the methoxy group.
Uniqueness
2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the iodo and methoxyphenyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H8F3IN2O |
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Molecular Weight |
380.10 g/mol |
IUPAC Name |
2-iodo-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8F3IN2O/c1-19-9-5-3-2-4-7(9)8-6-10(12(13,14)15)18-11(16)17-8/h2-6H,1H3 |
InChI Key |
XWBIQODQIZKRBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
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